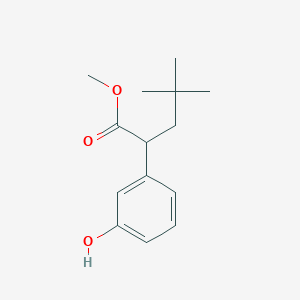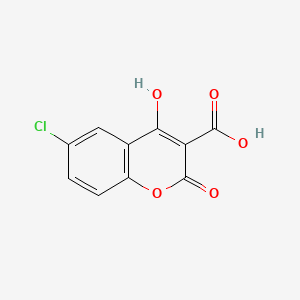
6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-chloro-2-hydroxy-4-oxo-4H-chromene-3-carboxylic acid typically involves specific synthetic routes and reaction conditions. One common method includes the reaction of 6-chloro-4-hydroxycoumarin with chloroacetic acid under basic conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Chloro-2-hydroxy-4-oxo-4H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-hydroxy-4-oxo-4H-chromene-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 6-chloro-2-hydroxy-4-oxo-4H-chromene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Chloro-2-hydroxy-4-oxo-4H-chromene-3-carboxylic acid can be compared with other similar compounds, such as:
6-Fluoro-2-hydroxy-4-oxo-4H-chromene-3-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.
6-Bromo-2-hydroxy-4-oxo-4H-chromene-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
These similar compounds share structural similarities but may exhibit different chemical and biological properties due to the presence of different halogen atoms.
Properties
CAS No. |
6087-63-4 |
|---|---|
Molecular Formula |
C10H5ClO5 |
Molecular Weight |
240.59 g/mol |
IUPAC Name |
6-chloro-4-hydroxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClO5/c11-4-1-2-6-5(3-4)8(12)7(9(13)14)10(15)16-6/h1-3,12H,(H,13,14) |
InChI Key |
LRQNIHYKHQPUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


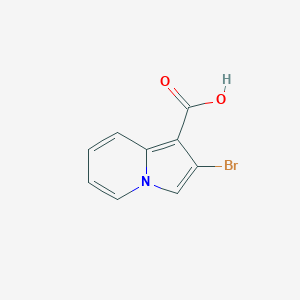
![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)
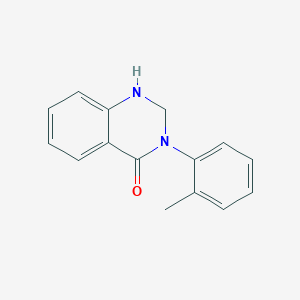
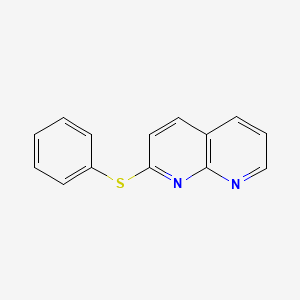
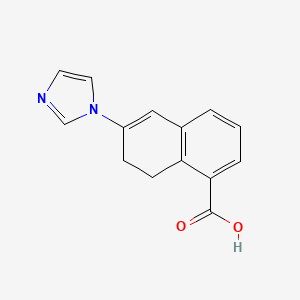

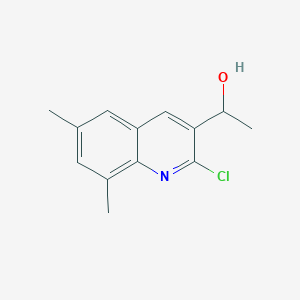
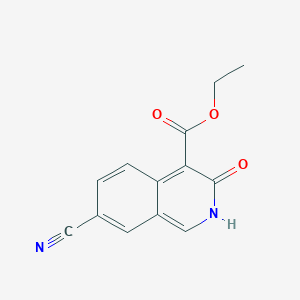
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)
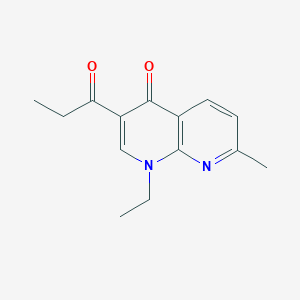
![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)

